molecular formula C11H10ClN3OS B10916994 1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No.: B10916994
M. Wt: 267.74 g/mol
InChI Key: VRAZYDKVCRLSEA-UHFFFAOYSA-N
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Description

1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of a chlorophenyl group and an amino group attached to the thiadiazole ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the following steps:

Chemical Reactions Analysis

1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-{5-[(4-Chlorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

1-[5-(4-chloroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one

InChI

InChI=1S/C11H10ClN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,15)

InChI Key

VRAZYDKVCRLSEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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